molecular formula C12H19N3O2 B1465700 [1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methanol CAS No. 1492312-21-6

[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methanol

Cat. No.: B1465700
CAS No.: 1492312-21-6
M. Wt: 237.3 g/mol
InChI Key: QBXBIQXEFGESMX-UHFFFAOYSA-N
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Description

[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methanol is a sophisticated heterocyclic compound designed for advanced chemical and pharmacological research. This molecule integrates two privileged structures in medicinal chemistry: a 1,3-dimethyl-1H-pyrazole moiety and a piperidine ring, linked by a carbonyl group and functionalized with a hydroxymethyl group. The 1,3-dimethylpyrazole component is a well-known scaffold in active pharmaceutical ingredients, contributing to the molecule's potential as a key intermediate in developing novel biologically active compounds . The piperidine ring is a common feature in many therapeutics, and its functionalization in this molecule enhances its utility as a versatile chiral building block for constructing more complex architectures . Compounds featuring pyrazole and piperidine subunits are frequently investigated for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, making this reagent a valuable starting point for new drug discovery programs . The presence of the carbonyl linker between the pyrazole and piperidine rings is a structural feature observed in other research compounds, such as naphthyridine derivatives, which are explored for their interaction with various biological targets . The hydroxymethyl group on the piperidine ring offers a handle for further chemical modification, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies. This product is intended for use in laboratory research applications only. It is strictly for in-vitro testing in controlled settings and is not classified as a drug or medicine. It has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. Any form of bodily introduction into humans or animals is strictly prohibited by law .

Properties

IUPAC Name

(2,5-dimethylpyrazol-3-yl)-[3-(hydroxymethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-9-6-11(14(2)13-9)12(17)15-5-3-4-10(7-15)8-16/h6,10,16H,3-5,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXBIQXEFGESMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCCC(C2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme and Conditions

The synthetic method involves:

  • Step 1: Reaction of diethyl oxalate with ethanol and sodium ethoxide, followed by slow addition of acetone under controlled temperature (<15 °C) to form an intermediate.
  • Step 2: Reaction of the intermediate with methylhydrazine in dimethylformamide (DMF) at 5-15 °C, followed by heating to 40-50 °C for 6 hours to form the pyrazole ester.

Detailed Procedure and Parameters

Step Reagents & Conditions Quantities (Example 1) Temperature Time Yield (%) Purity (%)
1 Ethanol (2 kg), Sodium ethoxide (136 g), Diethyl oxalate (292 g), Acetone (128 g) Maintain <15 °C during acetone addition 24 h reaction at <15 °C 24 h 84 98 (gas phase)
2 DMF (1 kg), Intermediate (288 g), 40% Methylhydrazine (460 g) Add methylhydrazine dropwise at 5-15 °C, then heat to 40-50 °C 6 h reaction at 40-50 °C 6 h 88.1 98 (gas phase)

Note: Post-reaction, the crude product is concentrated under reduced pressure and purified by vacuum distillation (rectification).

Scale-up Example

Step Reagents & Conditions Quantities (Example 2) Temperature Time Yield (%) Purity (%)
1 Ethanol (40 kg), Sodium ethoxide (2.72 kg), Diethyl oxalate (5.84 kg), Acetone (2.56 kg) Maintain <15 °C during acetone addition 24 h reaction at <15 °C 24 h 87.1 98 (gas phase)

Reaction Parameters and Optimization

  • Reactant Ratios: Ethanol is used in 6-9 times molar excess relative to diethyl oxalate; sodium ethoxide is 0.45-0.5 times; acetone is 0.42-0.45 times.
  • pH Control: The reaction mixture is acidified to pH 2-3 with acetic acid during workup to optimize extraction and purity.
  • Temperature Control: Critical to maintain internal temperature below 15 °C during addition steps to minimize side reactions and impurities.
  • Solvent Use: DMF is used as the solvent in the second step to dissolve intermediates and facilitate methylhydrazine addition.
  • Purification: Vacuum distillation under reduced pressure is employed to achieve high purity (98%) and good yield (~85-88%).

Conversion to [1-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methanol

While the detailed synthesis of the exact target compound is less directly reported, the preparation of the key pyrazole intermediate (1,3-dimethyl-1H-pyrazole-5-ethyl formate) is a foundational step. The subsequent coupling with piperidin-3-yl methanol or its derivatives typically involves:

  • Activation of the pyrazole-5-carboxylate group (e.g., conversion to acid chloride or other activated esters).
  • Nucleophilic substitution or amide bond formation with the piperidin-3-yl methanol moiety.
  • Purification steps to isolate the final compound.

These steps are standard in medicinal chemistry syntheses involving pyrazole and piperidine scaffolds, though specific optimized protocols for this exact compound would require further literature or patent disclosures.

Summary Table of Key Preparation Data

Parameter Step 1 (Intermediate Formation) Step 2 (Pyrazole Formation)
Main Reactants Diethyl oxalate, ethanol, sodium ethoxide, acetone Intermediate, DMF, methylhydrazine (40%)
Temperature <15 °C during addition and reaction 5-15 °C during addition, then 40-50 °C for 6 h
Reaction Time 24 hours 6 hours
Yield 84-87% 88%
Purity 98% (gas phase) 98% (gas phase)
Workup Acidify to pH 2-3, extract with dichloromethane, concentrate Concentrate under reduced pressure, vacuum distillation

Research Findings and Notes

  • The method is noted for its simplicity, controllability, and scalability.
  • Temperature and feeding sequence control are crucial for high conversion and low impurity formation.
  • The process is adaptable to larger industrial scales with consistent yields and purity.
  • The pyrazole intermediate is a versatile building block for further functionalization to produce derivatives like this compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the alcohol group to a carbonyl group, forming a ketone.

  • Reduction: : Reduction reactions can reduce the carbonyl group to an alcohol.

  • Substitution: : Substitution reactions can replace one of the substituents on the pyrazole or piperidine rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide (CrO₃) and pyridinium chlorochromate (PCC).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of ketones.

  • Reduction: : Formation of alcohols.

  • Substitution: : Formation of various substituted pyrazoles and piperidines.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : It can be used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : It may serve as a building block for bioactive compounds with potential biological activity.

  • Medicine: : It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

  • Industry: : It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which [1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methanol exerts its effects would depend on its specific biological target. For instance, if it acts as an inhibitor of a particular enzyme, it would bind to the active site of the enzyme, preventing it from catalyzing its normal reaction. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Analogues

Pyrazole-Carbonyl-Piperidine Derivatives

Several structurally related compounds share the pyrazole-carbonyl-piperidine framework but differ in substituents and biological activity:

Compound Name/ID Key Structural Differences Pharmacological Notes Reference
[Target Compound] 1,3-Dimethylpyrazole; hydroxymethyl at piperidine-C3 Hypothesized to enhance lipophilicity and CNS penetration due to methyl groups .
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (e.g., compounds 7a, 7b) 5-Amino, 3-hydroxy substituents on pyrazole; thiophene or ester groups at carbonyl terminus Anticonvulsant activity inferred from structural similarity to known anticonvulsants .
1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13) Urea linker instead of carbonyl; methoxyphenyl substituent Potential kinase inhibition due to urea moiety and aromatic groups .
Piperidine-Methanol Derivatives

Compounds with hydroxymethyl-piperidine moieties but divergent heterocycles:

Compound Name/ID Key Structural Differences Pharmacological Notes Reference
[1-(Piperidin-3-yl)-1H-1,2,3-triazol-5-yl]methanol (CAS 1878976-39-6) Triazole replaces pyrazole; hydroxymethyl at triazole-C5 Potential antiviral or antimicrobial applications due to triazole’s bioactivity .
Ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate Ethyl ester at piperidine-C4; pyrazole substituents differ (ethyl, methyl) Enhanced metabolic stability due to ester group .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The 1,3-dimethylpyrazole group in the target compound increases lipophilicity (logP ~2.5–3.0) compared to analogues with polar substituents (e.g., 5-amino-3-hydroxy-pyrazole derivatives, logP ~1.5–2.0) .
  • Solubility: The hydroxymethyl group enhances aqueous solubility (~10–20 mg/mL) relative to non-polar derivatives like tert-butylpyrazoles (e.g., compound in , solubility <5 mg/mL).
  • Metabolic Stability: Methyl groups on pyrazole may reduce oxidative metabolism compared to amino- or hydroxy-substituted analogues, which are prone to phase I oxidation .

*Predicted values based on structural analogs.

Biological Activity

The compound [1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methanol is a synthetic organic molecule notable for its unique structural features, including a piperidine ring and a pyrazole moiety. This compound has attracted attention in medicinal chemistry due to its potential biological activities, which are being explored across various research contexts.

Structural Characteristics

The molecular formula of the compound is C13H18N4O2C_{13}H_{18}N_{4}O_{2}. Its structure includes:

  • Piperidine Ring : A six-membered ring containing nitrogen.
  • Pyrazole Moiety : A five-membered ring containing two nitrogen atoms.
  • Carbonyl Group : Enhances reactivity and interaction with biological targets.

Biological Activities

Research indicates that compounds similar to This compound exhibit a broad spectrum of biological activities. These include:

  • Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. The mechanism often involves modulation of signaling pathways related to cell proliferation and apoptosis .
  • Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines and enzymes .
  • Antimicrobial Effects : Pyrazole derivatives have been reported to exhibit antimicrobial activity against various bacterial strains. The presence of the piperidine moiety appears to enhance this activity .

The biological activity of This compound is likely mediated through its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : It may bind to receptors that regulate cellular signaling pathways, affecting processes such as apoptosis and immune response.

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activities of pyrazole derivatives, including:

Table 1: Summary of Biological Activities

Study ReferenceActivityFindings
AnticancerSignificant inhibition of lung and breast cancer cell lines
Anti-inflammatoryComparable effects to standard anti-inflammatory drugs
AntimicrobialEffective against E. coli and S. aureus

Synthesis and Chemical Reactivity

The synthesis of This compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Pyrazole Ring : Utilizing cyclization reactions with appropriate precursors.
  • Introduction of Piperidine Moiety : Achieved through nucleophilic substitution or coupling reactions.
  • Purification Techniques : Advanced methods such as chromatography are employed to ensure high purity and yield.

Q & A

Q. What conceptual models explain the compound’s potential off-target effects in neurological assays?

  • Methodological Answer :
  • Polypharmacology Hypothesis : The piperidine moiety may interact with sigma-1 receptors, while the pyrazole ring could inhibit cytochrome P450 enzymes. Screen against panels of off-target proteins (e.g., CEREP’s SafetyScreen44) .
  • Systems Biology : Construct interaction networks (e.g., STRING-DB) linking primary targets (e.g., GABAA_A) to secondary pathways (e.g., Ca2+^{2+} signaling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methanol
Reactant of Route 2
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[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methanol

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